1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-Cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C8H11N3O. It belongs to the class of 1,2,3-triazoles, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis . This compound is characterized by the presence of a cyclopentyl group attached to the triazole ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step processThis reaction involves the cycloaddition of an azide with a terminal alkyne to form the triazole ring . The subsequent introduction of the cyclopentyl group and the formyl group can be achieved through various synthetic routes, including the use of cyclopentyl halides and formylating agents .
In industrial settings, the production of this compound may involve scalable synthesis techniques to ensure high yield and purity. For example, using 1,4-dioxane as the reaction solvent and precipitating the product by pouring the mixture into aqueous HCl can afford the crude product in high yield .
Chemical Reactions Analysis
1-Cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper sulfate, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity and function . Additionally, the formyl group can undergo nucleophilic addition reactions with amino acids and other biomolecules, leading to the formation of covalent adducts .
Comparison with Similar Compounds
1-Cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: This compound has a phenyl group instead of a cyclopentyl group, which affects its chemical reactivity and biological activity.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: The presence of a nitrophenyl group imparts different electronic properties and reactivity compared to the cyclopentyl derivative.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1310826-35-7 |
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Molecular Formula |
C8H11N3O |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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